Methyl5-fluoro-4-methoxypyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of fluorine and methoxy groups in the structure of methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and methoxyacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Reaction Steps: The key steps in the synthesis include the formation of the pyrimidine ring, introduction of the fluorine atom, and esterification to form the carboxylate group.
Industrial Production Methods
In an industrial setting, the production of methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted pyrimidines, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of cell death in certain types of cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares structural similarities but differs in the presence of a furan ring instead of a pyrimidine ring.
Methyl 2-fluoro-5-methoxypyridine-4-carboxylate: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is unique due to its specific combination of fluorine and methoxy groups on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7FN2O3 |
---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H7FN2O3/c1-12-6-4(8)3-9-5(10-6)7(11)13-2/h3H,1-2H3 |
InChI Key |
OOOBPYJIFKWHFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.